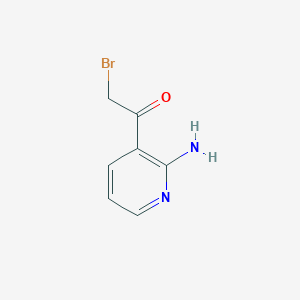
N-((2-bromothiazol-4-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-bromothiazol-4-yl)methyl)propan-2-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a propan-2-amine group attached to the 4-position via a methyl bridge. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-bromothiazol-4-yl)methyl)propan-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 2-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Propan-2-amine Group: The final step involves the nucleophilic substitution reaction where the brominated thiazole is reacted with propan-2-amine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-bromothiazol-4-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted thiazole derivatives with various functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-((2-bromothiazol-4-yl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the propan-2-amine group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-bromothiazole: A simpler thiazole derivative with a bromine atom at the 2-position.
Thiazole-4-carboxylic acid: A thiazole derivative with a carboxylic acid group at the 4-position.
2-aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
N-((2-bromothiazol-4-yl)methyl)propan-2-amine is unique due to the combination of the bromine atom, the thiazole ring, and the propan-2-amine group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiazole derivatives. The presence of the bromine atom enhances its reactivity, while the propan-2-amine group increases its potential for biological activity.
Eigenschaften
Molekularformel |
C7H11BrN2S |
|---|---|
Molekulargewicht |
235.15 g/mol |
IUPAC-Name |
N-[(2-bromo-1,3-thiazol-4-yl)methyl]propan-2-amine |
InChI |
InChI=1S/C7H11BrN2S/c1-5(2)9-3-6-4-11-7(8)10-6/h4-5,9H,3H2,1-2H3 |
InChI-Schlüssel |
IFWNNCIKIHVIPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC1=CSC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3,8,12-trimethylbenzo[a]acridine](/img/structure/B13951289.png)

![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951302.png)
![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)

